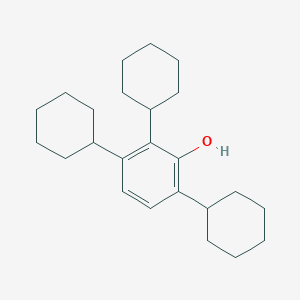
2,3,6-Tricyclohexylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Tricyclohexylphenol: is an organic compound with the molecular formula C24H36O . It is a derivative of phenol, where three hydrogen atoms on the benzene ring are replaced by cyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tricyclohexylphenol typically involves the nucleophilic aromatic substitution of phenol with cyclohexyl groups. One common method is the reaction of phenol with cyclohexyl bromide in the presence of a strong base, such as sodium hydride, under reflux conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Tricyclohexylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into cyclohexyl-substituted phenols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases or catalysts.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexyl-substituted phenols.
Substitution: Ethers, esters, and other functionalized derivatives.
Scientific Research Applications
2,3,6-Tricyclohexylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-Tricyclohexylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2,4,6-Tricyclohexylphenol: This compound has cyclohexyl groups at different positions on the benzene ring, leading to different chemical and physical properties.
2,3,5-Tricyclohexylphenol: Similar to 2,3,6-Tricyclohexylphenol but with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The position of the cyclohexyl groups can affect the compound’s steric and electronic properties, making it distinct from other tricyclohexylphenol derivatives .
Properties
CAS No. |
90105-87-6 |
|---|---|
Molecular Formula |
C24H36O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,3,6-tricyclohexylphenol |
InChI |
InChI=1S/C24H36O/c25-24-22(19-12-6-2-7-13-19)17-16-21(18-10-4-1-5-11-18)23(24)20-14-8-3-9-15-20/h16-20,25H,1-15H2 |
InChI Key |
OABOZWZUFXUDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=C(C=C2)C3CCCCC3)O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


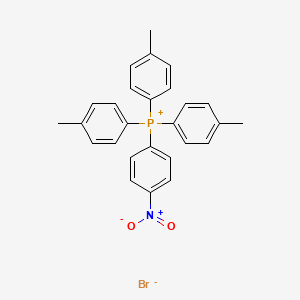
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
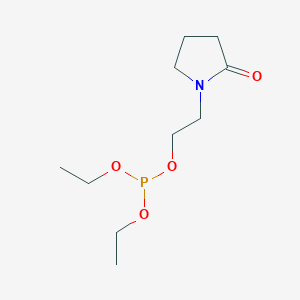
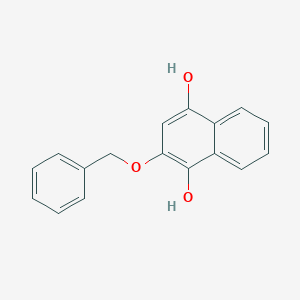
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
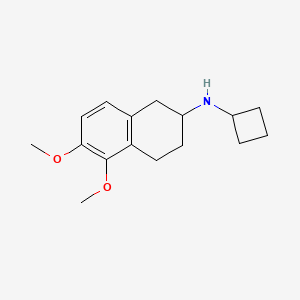
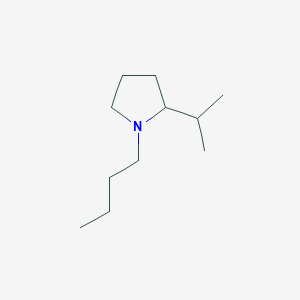
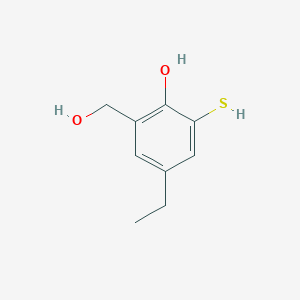
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
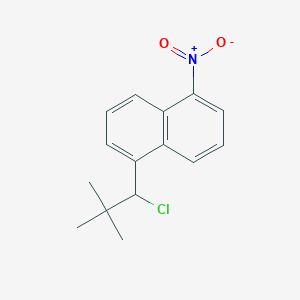
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
